1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with the molecular formula C20H30N4OS. This compound is known for its unique structural features, which include a bipiperidine backbone and a carbamothioyl group attached to a dimethylphenyl ring .
Preparation Methods
The synthesis of 1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone, and the mixture is heated to around 50°C and stirred for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide can be compared with similar compounds such as:
1’-[(3,5-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide: This compound has a similar structure but with different methyl group positions on the phenyl ring, which may result in different chemical and biological properties.
N-[(2,3-dimethylphenyl)carbamothioyl]benzamide: Another related compound with a benzamide group instead of a bipiperidine backbone, leading to different reactivity and applications.
Properties
IUPAC Name |
1-[(2,3-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-15-7-6-8-17(16(15)2)22-19(26)23-13-9-20(10-14-23,18(21)25)24-11-4-3-5-12-24/h6-8H,3-5,9-14H2,1-2H3,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDJPTZODCZVFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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